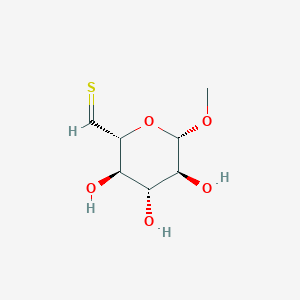![molecular formula C34H36N2O6S B10776593 N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
WRR-204 的合成涉及多个步骤,从苯丙氨酸衍生物的制备开始。合成路线通常包括以下步骤:
氨基保护: 苯丙氨酸的氨基使用苄氧羰基 (Cbz) 进行保护。
磺酸酯的形成: 受保护的苯丙氨酸衍生物随后与苯磺酰氯反应生成磺酸酯。
偶联反应: 磺酸酯与戊烷衍生物偶联形成最终产物 WRR-204。
这些步骤的反应条件通常涉及使用二氯甲烷等有机溶剂和三乙胺等试剂。 反应在受控温度下进行,以确保以高产率和纯度获得所需产物 .
化学反应分析
科学研究应用
WRR-204 在科学研究中具有广泛的应用,包括:
化学: WRR-204 在各种化学研究中用作探针对照,以研究反应机理和途径。
作用机制
WRR-204 通过抑制克氏锥虫蛋白酶 (cruzipain) 的活性发挥作用,克氏锥虫蛋白酶是一种半胱氨酸蛋白酶。作用机制涉及 WRR-204 与克氏锥虫蛋白酶的活性位点结合,与酶活性位点中的半胱氨酸残基形成共价键。 这会抑制酶的蛋白水解活性,阻止底物蛋白中肽键的断裂 . 克氏锥虫蛋白酶的抑制会破坏克氏锥虫的生命周期,从而降低感染者的寄生虫负荷 .
相似化合物的比较
与其他类似化合物相比,WRR-204 在结构和作用机制方面是独一无二的。一些类似化合物包括:
WRR-183: 一种 α,β-环氧酮,可不可逆地抑制 SARS-CoV 主蛋白酶.
MMI-175: 一种实验性药物,可抑制 β-分泌酶 (BACE-1),β-分泌酶参与神经元中淀粉样蛋白 β 肽的产生.
属性
分子式 |
C34H36N2O6S |
|---|---|
分子量 |
600.7 g/mol |
IUPAC 名称 |
phenyl (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate |
InChI |
InChI=1S/C34H36N2O6S/c37-33(32(25-28-15-7-2-8-16-28)36-34(38)41-26-29-17-9-3-10-18-29)35-30(22-21-27-13-5-1-6-14-27)23-24-43(39,40)42-31-19-11-4-12-20-31/h1-20,30,32H,21-26H2,(H,35,37)(H,36,38)/t30-,32-/m0/s1 |
InChI 键 |
SUGQHICXCRBQOI-CDZUIXILSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC[C@@H](CCS(=O)(=O)OC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)CCC(CCS(=O)(=O)OC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![3-[3,4-Bis[(2-hydroxyphenyl)methylideneamino]phenyl]propanoic acid](/img/structure/B10776518.png)



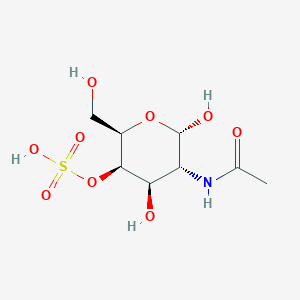

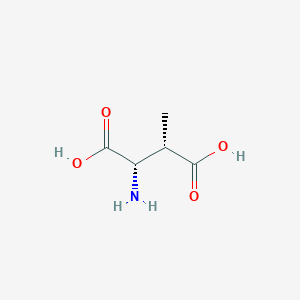
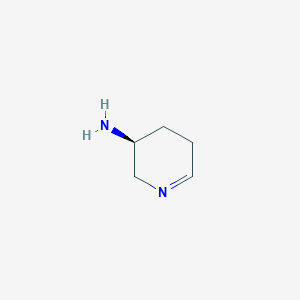
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
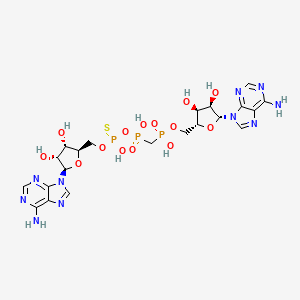
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

